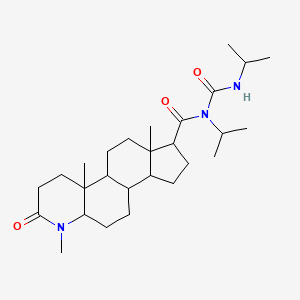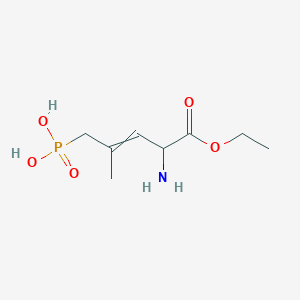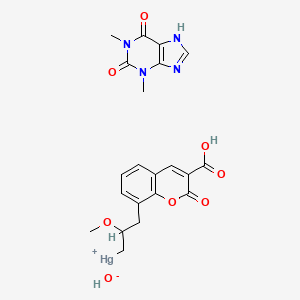![molecular formula C17H13ClN2O2S B10782340 2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Y-22990: is a small molecule drug initially developed by Mitsubishi Tanabe Pharma Corporation. It functions as a gamma-aminobutyric acid A receptor agonist, which means it activates the gamma-aminobutyric acid A receptor, a key receptor in the central nervous system. This compound was primarily investigated for its potential therapeutic effects in treating anxiety .
Preparation Methods
The synthetic routes and reaction conditions for Y-22990 are not widely documented in public literature. typical preparation methods for small molecule drugs like Y-22990 involve multi-step organic synthesis, which includes:
Selection of Starting Materials: Choosing appropriate starting materials that can be transformed into the desired compound through a series of chemical reactions.
Reaction Conditions: Optimizing temperature, pressure, solvents, and catalysts to achieve the desired chemical transformations.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Industrial production methods would likely involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Y-22990, as a gamma-aminobutyric acid A receptor agonist, undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Conversely, it may also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: Y-22990 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a gamma-aminobutyric acid A receptor agonist, it serves as a valuable tool in studying the gamma-aminobutyric acid A receptor’s role in chemical signaling and neurotransmission.
Biology: Researchers use Y-22990 to investigate the biological pathways and mechanisms involving the gamma-aminobutyric acid A receptor, which is crucial for understanding neurological processes.
Industry: While not widely used in industry, Y-22990’s role as a gamma-aminobutyric acid A receptor agonist makes it a candidate for further exploration in developing new therapeutic agents.
Mechanism of Action
Y-22990 exerts its effects by binding to and activating the gamma-aminobutyric acid A receptor. This receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. When Y-22990 binds to the receptor, it enhances the receptor’s activity, leading to increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less likely to fire action potentials, which results in an overall calming effect on the nervous system .
Comparison with Similar Compounds
Y-22990 can be compared with other gamma-aminobutyric acid A receptor agonists, such as:
Diazepam: A well-known benzodiazepine that also acts on the gamma-aminobutyric acid A receptor but has a different chemical structure and pharmacokinetic profile.
Zolpidem: A non-benzodiazepine hypnotic agent that targets the gamma-aminobutyric acid A receptor, primarily used for treating insomnia.
Baclofen: A gamma-aminobutyric acid B receptor agonist, which, while targeting a different receptor subtype, shares some functional similarities with Y-22990.
Y-22990’s uniqueness lies in its specific binding and activation of the gamma-aminobutyric acid A receptor, which distinguishes it from other compounds with broader or different receptor targets .
Properties
Molecular Formula |
C17H13ClN2O2S |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-oxo-4a,5-dihydro-4H-thiochromeno[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C17H13ClN2O2S/c18-12-5-7-13(8-6-12)20-16(21)9-11-10-23(22)15-4-2-1-3-14(15)17(11)19-20/h1-8,11H,9-10H2 |
InChI Key |
HLHWQIOXHCZLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)C3=CC=CC=C3C2=NN(C1=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)


![2-[4-(1,1-Diphenylbut-1-en-2-yl)phenoxy]acetic acid](/img/structure/B10782282.png)







